N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a benzimidazole moiety, and an acetohydrazide linkage.
Properties
Molecular Formula |
C18H16Cl2N4OS |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-11(13-8-7-12(19)9-14(13)20)22-23-17(25)10-26-18-21-15-5-3-4-6-16(15)24(18)2/h3-9H,10H2,1-2H3,(H,23,25)/b22-11+ |
InChI Key |
ZUIHMKKAGBYZHA-SSDVNMTOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is , indicating the presence of halogenated aromatic systems and a benzimidazole moiety which are often associated with biological activity. The compound features a hydrazide functional group that is known for its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring benzimidazole and hydrazide moieties. For instance, derivatives of benzimidazole have been synthesized and tested for their efficacy against various bacterial strains. One study reported that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective in treating infections caused by resistant strains .
Anticancer Potential
The anticancer properties of compounds containing the benzimidazole structure have been extensively documented. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . Specifically, compounds related to this compound have shown promising results in vitro against several cancer cell lines. For example, a study indicated that derivatives with similar structures were able to significantly reduce cell viability in breast cancer cells .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
In a study assessing a series of benzimidazole derivatives, one compound structurally similar to this compound was tested against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of hydrazone derivatives revealed that compounds resembling this compound showed significant cytotoxicity against various cancer cell lines. The study concluded that these compounds could serve as lead structures for developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(1E)-1-(2,3-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Biological Activity
N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, a compound featuring a benzimidazole moiety, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial and anticancer activities, supported by recent studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 354.4 g/mol. The structure includes a benzimidazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 - 64 µg/mL |
| Escherichia coli | 32 - 128 µg/mL |
| Klebsiella pneumoniae | 64 - 256 µg/mL |
| Pseudomonas aeruginosa | 128 - 512 µg/mL |
The above table summarizes the MIC values for various strains tested against similar benzimidazole derivatives, suggesting that this compound may exhibit comparable antimicrobial properties .
Anticancer Activity
Benzimidazole derivatives have also shown promising results in anticancer assays. For instance, studies have reported that compounds with similar structural features demonstrate significant cytotoxic effects against various cancer cell lines.
Case Study:
In one study, a series of benzimidazole derivatives were evaluated against multiple cancer cell lines including:
- A549 (lung cancer)
- MCF7 (breast cancer)
- HCT116 (colon cancer)
The results indicated that certain derivatives exhibited IC50 values as low as M, demonstrating potent anticancer activity .
The biological activity of this compound is hypothesized to involve:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in microbial and cancer cells.
- Induction of apoptosis : Certain benzimidazole derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to the presence of specific functional groups. The dichlorophenyl group enhances lipophilicity and facilitates better membrane penetration, while the benzimidazole core is crucial for biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
